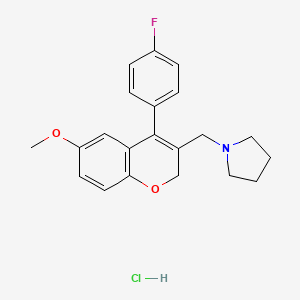
AX-024 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AX-024 hydrochloride is a novel, orally available inhibitor of the interaction between the T cell receptor and Nck. This compound selectively inhibits T cell activation triggered by T cell receptor stimulation, making it a first-in-class inhibitor with high potency and selectivity. This compound is known for its low acute toxicity and strong inhibitory effects on the production of various cytokines, including interleukin-6, tumor necrosis factor-alpha, interferon-gamma, interleukin-10, and interleukin-17A .
Biochemical Analysis
Biochemical Properties
AX-024 hydrochloride interacts with the SH3 domains, which are found in many proteins involved in signal transduction pathways . It specifically inhibits the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This interaction is particularly important for TCR signaling in response to weak antigens .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It strongly inhibits the production of several cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNFα), interferon-γ (IFN-γ), IL-10, and IL-17A . It also reduces T cell proliferation upon weak TCR stimulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SH3 domains, thereby modulating cell signaling . It specifically inhibits the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This inhibition results in the selective suppression of TCR-triggered T cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AX-024 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and cyclization.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups that enhance its biological activity
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch Processing: The synthesis is carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.
Purification: The crude product is purified using techniques like crystallization, filtration, and chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
AX-024 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs.
Substitution: The aromatic rings in this compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
AX-024 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between the T cell receptor and Nck.
Biology: Employed in research on T cell activation and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases, inflammatory conditions, and other immune-related disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting T cell-mediated diseases
Mechanism of Action
AX-024 hydrochloride exerts its effects by selectively inhibiting the interaction between the T cell receptor and Nck. This inhibition prevents the recruitment of Nck to the T cell receptor, thereby blocking T cell activation. The compound specifically targets the SH3 domains of Nck, modulating cell signaling pathways involved in T cell activation. This results in the suppression of cytokine production and T cell proliferation .
Comparison with Similar Compounds
Similar Compounds
AX-000: An earlier compound with lower potency and selectivity compared to AX-024 hydrochloride.
AX-001: Another inhibitor of the T cell receptor-Nck interaction but with different pharmacokinetic properties.
Uniqueness of this compound
This compound stands out due to its high potency, selectivity, and low acute toxicity. It is over 10,000 times more potent than AX-000 in inhibiting T cell receptor-triggered T cell proliferation. Additionally, its strong inhibitory effects on cytokine production make it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases .
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2.ClH/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23;/h4-9,12H,2-3,10-11,13-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCIMPGYRVTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)



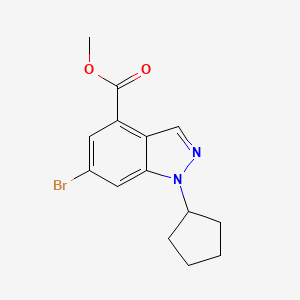
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
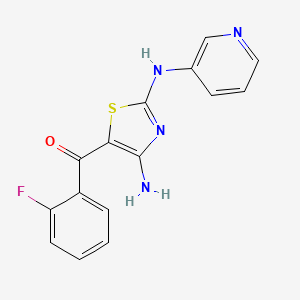

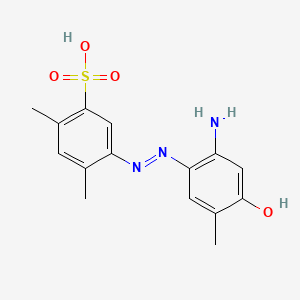

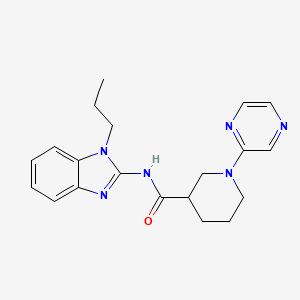

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
